molecular formula C6H12O2 B2983248 (4-Methyloxolan-2-yl)methanol CAS No. 6906-52-1

(4-Methyloxolan-2-yl)methanol

Cat. No.: B2983248
CAS No.: 6906-52-1
M. Wt: 116.16
InChI Key: FCHFDKDWVGHZMN-UHFFFAOYSA-N
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Description

(4-Methyloxolan-2-yl)methanol, also known by its IUPAC name, is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a liquid at room temperature and is often used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyloxolan-2-yl)methanol typically involves the reaction of 4-methyltetrahydrofuran with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the intermediate and to achieve efficient conversion to the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Methyloxolan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methyloxolan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyloxolan-2-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

    (5-Methyloxolan-2-yl)methanol: Similar in structure but with a different position of the methyl group.

    Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: (4-Methyloxolan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(4-methyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-2-6(3-7)8-4-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHFDKDWVGHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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